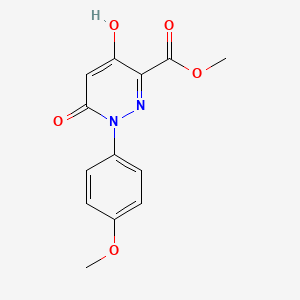
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 121582-61-4) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
This compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₅ |
| Melting Point | 184–186 °C |
| CAS Number | 121582-61-4 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been proposed in literature, focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on HeLa (cervical cancer) and C6 (glioma) cell lines. The results indicated significant antiproliferative activity, suggesting that this compound may induce cell cycle arrest and apoptosis in these cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against various microorganisms. The results showed that it exhibited remarkable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent. The specific mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Evaluation
A detailed study involving this compound was conducted to assess its efficacy against HeLa cells. The study utilized the BrdU proliferation ELISA assay to measure cell viability and proliferation rates. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
Another research project focused on evaluating the antimicrobial properties of this compound. It was tested against several strains of bacteria using standard agar diffusion methods. The results indicated strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors.
- Cell Cycle Arrest : It inhibits key cyclins and cyclin-dependent kinases (CDKs), preventing cancer cells from progressing through the cell cycle.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function is hypothesized as a mechanism for its antimicrobial effects.
特性
IUPAC Name |
methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-9-5-3-8(4-6-9)15-11(17)7-10(16)12(14-15)13(18)20-2/h3-7,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWGPJZRWLHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715883 |
Source


|
| Record name | Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121582-61-4 |
Source


|
| Record name | Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














